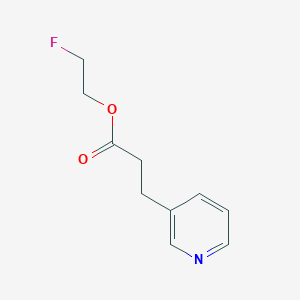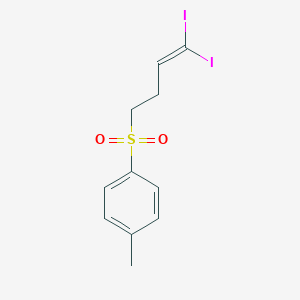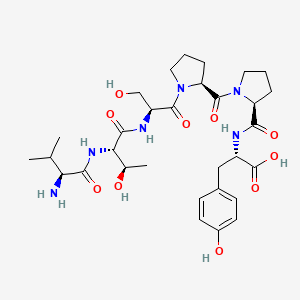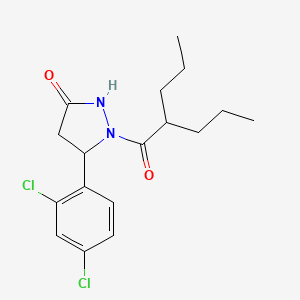![molecular formula C30H33N3O5S B14220698 N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine CAS No. 823803-07-2](/img/structure/B14220698.png)
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine is a complex organic compound with the molecular formula C30H33N3O5S. This compound is known for its unique structure, which includes a triphenylmethyl group, a sulfanylacetyl group, and two amino acids: valine and asparagine. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine typically involves multiple steps. The process begins with the protection of the amino groups of L-valine and L-asparagine using suitable protecting groups. The triphenylmethyl group is then introduced through a nucleophilic substitution reaction with a triphenylmethyl halide. The sulfanylacetyl group is added via a thiol-ene reaction, where a thiol reacts with an alkene under radical conditions. The final step involves deprotection of the amino groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reproducibility of the final product.
化学反応の分析
Types of Reactions
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The triphenylmethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triphenylmethyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The triphenylmethyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound. The sulfanylacetyl group can participate in redox reactions, influencing the compound’s reactivity. The valine and asparagine residues can form hydrogen bonds and other interactions with target molecules, modulating their activity.
類似化合物との比較
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine can be compared with other similar compounds, such as:
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-glutamine: Similar structure but with glutamine instead of asparagine, which can affect its biological activity.
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-leucyl-L-asparagine: Contains leucine instead of valine, leading to differences in hydrophobicity and binding properties.
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-serine: Serine replaces asparagine, introducing a hydroxyl group that can participate in additional hydrogen bonding.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their contributions to its chemical and biological properties.
特性
CAS番号 |
823803-07-2 |
|---|---|
分子式 |
C30H33N3O5S |
分子量 |
547.7 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H33N3O5S/c1-20(2)27(28(36)32-24(29(37)38)18-25(31)34)33-26(35)19-39-30(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,20,24,27H,18-19H2,1-2H3,(H2,31,34)(H,32,36)(H,33,35)(H,37,38)/t24-,27-/m0/s1 |
InChIキー |
PZLCOVYIYFNONO-IGKIAQTJSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14220617.png)

![1,1'-{3-[(But-2-yn-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14220622.png)
![3-[1-(Benzylamino)ethylidene]oxolan-2-one](/img/structure/B14220633.png)

![N-(4-{[2-(4-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14220643.png)
![Phenyl 2-[(4-butoxyphenyl)sulfanyl]-5-nitrobenzene-1-sulfonate](/img/structure/B14220648.png)
![[3-(4-Benzoylphenoxy)propyl]phosphonic acid](/img/structure/B14220654.png)

![N~2~,N~4~-Bis[2,6-di(propan-2-yl)phenyl]pent-2-ene-2,4-diamine](/img/structure/B14220675.png)
![[(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14220679.png)

![Benzenemethanamine, N-[2-(phenylseleno)butyl]-](/img/structure/B14220685.png)

